2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxycyclopentyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves multiple steps. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with a suitable amine, such as (1-hydroxycyclopentyl)methylamine, under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of 2-chloro-4-fluorobenzoic acid and (1-hydroxycyclopentyl)methylamine.
Scientific Research Applications
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The hydroxycyclopentyl group may also play a role in its interaction with biological molecules, potentially affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzamide
Uniqueness
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to the presence of the hydroxycyclopentyl group, which is not commonly found in similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-11-7-9(15)3-4-10(11)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADTSGQQZYGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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